N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide
Description
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is a chemical compound characterized by the presence of a morpholine ring and a trichloromethyl group
Properties
CAS No. |
302821-63-2 |
|---|---|
Molecular Formula |
C8H13Cl3N2O2 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C8H13Cl3N2O2/c1-6(14)12-7(8(9,10)11)13-2-4-15-5-3-13/h7H,2-5H2,1H3,(H,12,14) |
InChI Key |
UWECXNUMQSUOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of morpholine with trichloroacetaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Trichloroacetaldehyde: This step forms the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
The compound is frequently utilized as a reagent in organic synthesis. Its trichloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, enabling the formation of more complex molecules.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Forms new carbon-nitrogen bonds with nucleophiles. |
| Condensation Reactions | Can be used to synthesize amides and other derivatives. |
Research indicates that N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines.
| Biological Activity | Target Organisms/Cells | Effectiveness |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | Inhibitory effects observed |
| Anticancer | Cancer cell lines (e.g., HeLa cells) | Induces apoptosis |
Pharmacological Investigations
The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may serve as a lead compound in drug development targeting specific diseases.
Case Study Example:
In a recent study published in MDPI, derivatives of this compound were synthesized and evaluated for anti-inflammatory properties through molecular docking studies against the COX-2 enzyme. The results indicated promising binding affinities, suggesting its potential as an anti-inflammatory agent .
Industrial Applications
Beyond laboratory settings, this compound finds use in the production of specialty chemicals and materials. Its ability to modify polymer properties makes it valuable in material science.
| Industry | Application |
|---|---|
| Agrochemicals | Used as an intermediate in pesticide synthesis. |
| Material Science | Enhances properties of polymers and coatings. |
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The morpholine ring may also contribute to its binding affinity with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide
- N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]formamide
- S-(2-nitrophenyl)-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)thiohydroxylamine
Uniqueness
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of a trichloromethyl group and a morpholine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a morpholine ring and a trichloroethyl group, which are crucial for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has been shown to interact with sigma receptors (σ1 and σ2), which are implicated in pain modulation and neuroprotection. For instance, a related compound demonstrated high affinity for the σ1 receptor (K_i = 42 nM), indicating potential for antinociceptive effects .
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive properties. In vivo studies using formalin tests have shown that the compound can significantly reduce pain responses in animal models . This suggests potential applications in pain management therapies.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Studies involving carrageenan-induced paw edema in rats demonstrated that derivatives of similar structure could effectively suppress inflammation . Molecular docking studies indicated that these compounds interact with cyclooxygenase (COX) enzymes, further supporting their anti-inflammatory potential.
Antifungal Activity
Recent investigations have identified derivatives of this compound as having antifungal properties against various Candida species. These compounds exhibited fungicidal activity and showed promise in treating systemic fungal infections in murine models .
Case Study 1: Pain Management
A study focused on the antinociceptive effects of a morpholine derivative demonstrated significant efficacy in reducing formalin-induced nociception when administered both peripherally and intrathecally. This highlights the compound's potential as a therapeutic agent for inflammatory pain conditions .
Case Study 2: Anti-inflammatory Properties
In another study assessing the anti-inflammatory activity of structurally related compounds, it was found that certain derivatives could inhibit COX enzymes effectively. This inhibition correlates with reduced inflammation in experimental models .
Comparative Data Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide and its derivatives?
Answer:
The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides can react with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Key steps include:
- Reagent selection : Acetonitrile as solvent, iodine as a cyclization agent.
- Purification : Column chromatography (e.g., CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethyl acetate).
- Yield optimization : Sequential addition of reagents (e.g., acetyl chloride and Na₂CO₃) to improve conversion .
Advanced: How can researchers evaluate the role of this compound in inhibiting c-Myc/Max dimerization for cancer therapy?
Answer:
This compound’s derivatives act as intrinsically disordered protein (IDP) inhibitors targeting c-Myc. Experimental approaches include:
- Fluorescence polarization assays : Measure disruption of c-Myc/Max DNA-binding using fluorescently labeled oligonucleotides.
- Cellular models : Use MYC-amplified cancer cell lines (e.g., Raji lymphoma) to assess apoptosis via flow cytometry or Western blotting for c-Myc downstream targets (e.g., Cyclin D1) .
- Structural optimization : Replace the 3-phenylthioureido group with morpholine to enhance solubility while maintaining binding affinity .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.39–7.16 ppm (aromatic protons), δ 4.90 ppm (morpholine CH₂), and δ 2.14 ppm (acetamide CH₃) confirm substituent integration .
- ¹³C NMR : Carbonyl signals (δ 169–168 ppm) validate the acetamide and morpholine moieties .
- X-ray crystallography : Resolve conformational differences in asymmetric units (e.g., dihedral angles between trichloroethyl and morpholine groups) .
Advanced: How does the morpholine moiety influence the compound’s pharmacokinetics and target binding?
Answer:
The morpholine ring enhances:
- Solubility : Polar oxygen and nitrogen atoms improve aqueous solubility, critical for in vivo bioavailability.
- Target interactions : Hydrogen bonding with protein residues (e.g., c-Myc’s Leu⁴⁸⁰ or Arg³⁸⁷) via morpholine’s oxygen. Computational docking (e.g., AutoDock Vina) can simulate binding poses .
- Metabolic stability : Morpholine reduces hepatic clearance by resisting cytochrome P450 oxidation compared to aliphatic amines .
Basic: What analytical methods are used to assess purity and stability during synthesis?
Answer:
- HPLC-MS : Monitor reaction progress and quantify impurities (e.g., unreacted intermediates) using C18 columns and ESI/APCI ionization .
- TLC : Track purification efficiency with CH₂Cl₂/MeOH gradients (Rf ~0.5 for target compound) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Core modifications : Replace the trichloroethyl group with difluoro or dichloro variants to assess halogen-dependent potency .
- Substituent screening : Test morpholine replacements (e.g., piperazine, thiomorpholine) for improved binding kinetics .
- Biological assays : Correlate IC₅₀ values (from c-Myc inhibition assays) with logP and polar surface area to optimize pharmacokinetic profiles .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential trichloroacetyl chloride release during synthesis.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent photodegradation and hydrolysis .
Advanced: How can molecular dynamics (MD) simulations elucidate conformational flexibility in this compound?
Answer:
- Force fields : Use AMBER or CHARMM to model torsional angles between morpholine and acetamide groups.
- Solvent models : Simulate in explicit water (TIP3P) to assess hydration effects on binding.
- Free energy calculations : Compute binding ΔG for c-Myc using MM-PBSA/GBSA methods .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Reaction exothermicity : Control temperature during acetyl chloride addition to avoid side reactions (e.g., hydrolysis).
- Purification bottlenecks : Optimize column chromatography conditions (e.g., gradient elution vs. isocratic) for large batches .
- Yield variability : Use in situ FTIR to monitor intermediate formation and adjust stoichiometry .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm compound binding to c-Myc by measuring protein thermal stability shifts .
- CRISPR knockdown : Compare efficacy in MYC-knockout vs. wild-type cells to confirm on-target effects.
- Transcriptomic profiling : RNA-seq to identify c-Myc-dependent gene expression changes (e.g., ODC1, LDHA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
